molecular formula C7H16ClN3O3S B6241060 (2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2648911-11-7

(2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B6241060
CAS No.: 2648911-11-7
M. Wt: 257.74 g/mol
InChI Key: FMOIYXFPTAMMRE-YRNDWWGLSA-N
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Description

The compound “(2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chiral pyrrolidine derivative featuring a sulfonimidoyl group at the 1-position of the pyrrolidine ring. This structure combines a rigid pyrrolidine backbone with a sulfonimidoyl moiety, which introduces unique electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

CAS No.

2648911-11-7

Molecular Formula

C7H16ClN3O3S

Molecular Weight

257.74 g/mol

IUPAC Name

(2S)-1-(dimethylaminosulfonimidoyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H15N3O3S.ClH/c1-9(2)14(8,13)10-5-3-4-6(10)7(11)12;/h6,8H,3-5H2,1-2H3,(H,11,12);1H/t6-,14?;/m0./s1

InChI Key

FMOIYXFPTAMMRE-YRNDWWGLSA-N

Isomeric SMILES

CN(C)S(=N)(=O)N1CCC[C@H]1C(=O)O.Cl

Canonical SMILES

CN(C)S(=N)(=O)N1CCCC1C(=O)O.Cl

Purity

95

Origin of Product

United States

Biological Activity

(2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound with potential biological activity, particularly in the context of its structural and functional properties. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Structural Information

The compound has the following structural characteristics:

  • Molecular Formula : C7H15N3O3S
  • SMILES Notation : CN(C)S(=N)(=O)N1CCC[C@H]1C(=O)O
  • InChIKey : IZHSFRVCXKNZRW-TZKMECQKSA-N

Biological Activity Overview

Current literature on the biological activity of this compound is limited. However, insights can be drawn from related compounds and their known activities:

  • Cytokine Inhibition : Similar compounds have been studied for their ability to inhibit cytokine release, particularly interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). For instance, VX-765, a related pyrrolidine derivative, has shown significant inhibition of these cytokines in vitro and reduced disease severity in animal models for inflammatory conditions .
  • Potential Mechanisms :
    • Caspase Inhibition : Compounds with similar structures have been identified as inhibitors of caspase enzymes, which play a critical role in inflammation and apoptosis. This suggests that (2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride may also exhibit similar inhibitory effects on caspases, potentially modulating inflammatory responses.
    • Receptor Interaction : The structural features of this compound may allow it to interact with various receptors involved in inflammatory pathways, although specific receptor interactions remain to be elucidated.

Case Studies and Research Findings

While direct studies specifically focusing on (2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride are sparse, analogous compounds provide valuable insights into potential biological activities:

Compound NameActivity StudiedKey Findings
VX-765Cytokine inhibitionInhibited IL-1β and IL-18 release; reduced severity in rheumatoid arthritis models
Other Pyrrolidine DerivativesCaspase inhibitionDemonstrated selectivity against caspase-3 and -6; potential for treating inflammatory diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with other pyrrolidine-2-carboxylic acid derivatives, differing primarily in the substituent at the 1-position. Key analogues include:

Compound Name Substituent at 1-Position Key Structural Features Reference
(2S)-1-(Pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid hydrochloride Pyridine-2-carbonyl Aromatic acyl group enhances π-π stacking interactions; used in coordination chemistry
Enalapril Maleate (S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl ACE inhibitor; bulky hydrophobic substituent improves receptor binding
(2S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxylic acid Glycyl (2-aminoacetyl) Simplifies metabolic pathways; precursor for peptide synthesis
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride Branched aminoacyl and hydroxyl groups Hydroxyl group increases polarity; used in protease inhibition studies

Physicochemical Properties

Property Target Compound (2S)-1-(Pyridine-2-carbonyl) Derivative Enalapril Maleate
Molecular Formula Likely C₉H₁₈N₃O₃S·HCl C₁₁H₁₂N₂O₃·HCl C₂₀H₂₈N₂O₅·C₄H₄O₄
Molecular Weight ~300–350 g/mol 280.75 g/mol 492.52 g/mol
Solubility High (hydrochloride salt) Soluble in DMF, DMSO Water-soluble (maleate salt)
Stability Likely hygroscopic Stable under inert conditions Sensitive to hydrolysis

Key Insight : The hydrochloride salt improves aqueous solubility compared to free acids (e.g., pyridine-2-carbonyl derivative), while the sulfonimidoyl group may reduce metabolic degradation relative to ester-containing analogues like Enalapril .

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